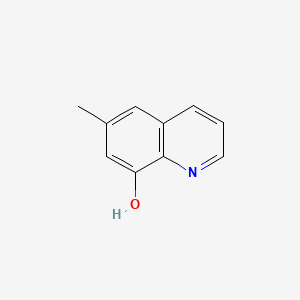

6-Methylquinolin-8-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylquinolin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-5-8-3-2-4-11-10(8)9(12)6-7/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBOXZCUYYHFTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methylquinolin-8-ol

Foreword: The Significance of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) framework is a privileged scaffold in medicinal chemistry and materials science. As a bidentate chelating agent, its ability to coordinate with a wide range of metal ions is central to its diverse biological activities.[1][2] This property has been harnessed to develop agents with antineurodegenerative, anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of substituents onto the quinoline ring system allows for the fine-tuning of the molecule's steric and electronic properties, profoundly influencing its biological activity and potential therapeutic applications.[5] This guide focuses on a specific, valuable derivative: 6-Methylquinolin-8-ol. The addition of a methyl group at the 6-position can enhance lipophilicity and modulate metabolic stability, making it a compound of significant interest for researchers in drug development. This document provides a comprehensive, field-proven guide to its synthesis and rigorous characterization.

Part 1: Synthesis via the Skraup Reaction

Rationale for Synthetic Route Selection

For the construction of the quinoline core, several named reactions are available, including the Doebner-von Miller, Friedländer, and Combes syntheses.[6] However, for the synthesis of this compound from a readily available starting material, the Skraup synthesis remains one of the most direct and historically significant methods.[6][7] This reaction facilitates the one-pot synthesis of quinolines from an aromatic amine, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent.[8]

The key to this specific synthesis is the selection of the correct aromatic amine. To yield the desired this compound, the required starting material is 2-Amino-5-methylphenol . The orientation of the amino and hydroxyl groups on this precursor dictates the final substitution pattern on the quinoline ring.

Reaction Mechanism and Causality

The Skraup synthesis is a robust but often vigorous reaction that proceeds through several key stages. Understanding this mechanism is critical for controlling the reaction and ensuring a successful outcome.

-

Dehydration of Glycerol: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein. This is a critical, often rate-limiting, first step.

-

Michael Addition: The amino group of 2-Amino-5-methylphenol, acting as a nucleophile, undergoes a 1,4-conjugate addition (Michael addition) to the acrolein.

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the electron-rich aromatic ring. This is followed by dehydration to form a 1,2-dihydroquinoline intermediate.

-

Oxidation: The dihydroquinoline is then oxidized to the stable aromatic quinoline ring. In the classic Skraup reaction, nitrobenzene is often used as the oxidizing agent.[7] However, milder and safer oxidizing agents like arsenic pentoxide or even the sulfuric acid itself at high temperatures can also fulfill this role.[9]

The reaction is notoriously exothermic, particularly during the initial stages.[9][10] Therefore, careful temperature control and the gradual addition of reagents are paramount to prevent a runaway reaction. The use of a moderator, such as ferrous sulfate, is often employed to ensure a smoother process.[7]

Caption: The Skraup synthesis pathway for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly corrosive and potentially violent reactions. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. A safety shower and eyewash station must be readily accessible.[9]

Reagents and Equipment:

-

5-liter three-necked round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Heating mantle with controller

-

2-Amino-5-methylphenol

-

Glycerol (U.S.P. grade)

-

Arsenic pentoxide (or nitrobenzene)

-

Sulfuric acid (concentrated, 98%)

-

Sodium hydroxide solution (40% aq.)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Celite®

Procedure:

-

Setup: Equip the 5-L flask with a mechanical stirrer, a dropping funnel, and a thermometer. Ensure the thermometer bulb is submerged in the reaction mixture.

-

Charging Reactants: In the flask, create a homogeneous slurry by mixing, in order: 2.5 moles of arsenic pentoxide, 3.5 moles of 2-Amino-5-methylphenol, and 13 moles of glycerol.

-

Acid Addition (Critical Step): Place 6.0 moles of concentrated sulfuric acid into the dropping funnel. With vigorous stirring, add the sulfuric acid dropwise to the reaction mixture over 30-45 minutes. The temperature will spontaneously rise; maintain it below 80 °C using an ice bath if necessary.

-

Heating and Reaction: After the acid addition is complete, slowly heat the mixture. A vigorous reaction is often observed as the temperature approaches 130-140 °C. Maintain the reaction temperature at 140 °C for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: Once the reaction is complete (as indicated by TLC), cool the mixture to below 80 °C. Very cautiously, pour the reaction mixture onto a large volume of crushed ice (approx. 5 kg) with stirring.

-

Basification: Carefully neutralize the acidic solution by slowly adding 40% aqueous sodium hydroxide until the pH is approximately 9-10. This step is highly exothermic and should be performed in an ice bath.

-

Extraction: Transfer the neutralized mixture to a large separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 2 L).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude this compound is typically a dark, oily solid. Purification is essential to obtain a product suitable for analytical characterization and further use.

-

Column Chromatography: The most effective method for purification is flash column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5:95 and gradually increasing to 20:80) is typically effective.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load this onto the prepared column. Elute the column with the mobile phase, collecting fractions and monitoring by TLC.

-

-

Recrystallization: If chromatography yields a solid, it can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford the final product as a crystalline solid.

Part 2: Characterization and Data Validation

Rigorous characterization is a self-validating system that confirms the identity, structure, and purity of the synthesized compound. The following data are representative of pure this compound.

Caption: Workflow for the analytical characterization of this compound.

Physical Properties

| Property | Observed Value |

| Appearance | Off-white to pale yellow crystalline solid |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| Melting Point | 70-74 °C (typical, based on analogs)[11] |

Spectroscopic Data

A. ¹H NMR Spectroscopy The ¹H NMR spectrum provides definitive evidence for the proton framework of the molecule. The predicted spectrum in CDCl₃ would show distinct signals corresponding to the aromatic protons, the methyl group, and the hydroxyl proton.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J) Hz |

| H2 | ~8.75 | dd | ~4.2, ~1.7 |

| H4 | ~8.10 | dd | ~8.3, ~1.7 |

| H3 | ~7.35 | dd | ~8.3, ~4.2 |

| H5 | ~7.25 | d | ~1.5 |

| H7 | ~7.05 | d | ~1.5 |

| -CH₃ (at C6) | ~2.45 | s | - |

| -OH (at C8) | ~8.5-9.5 | br s | - |

Note: The chemical shifts (δ) are predictive and based on data from analogous compounds like 8-hydroxyquinoline and various methyl-substituted quinolines.[12][13][14] The hydroxyl proton is often broad and its chemical shift is dependent on concentration and solvent.

B. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically acquired as a KBr pellet or using an ATR accessory.[15]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3400-3100 | O-H stretch (phenolic) | Broad |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2950-2850 | Aliphatic C-H stretch (-CH₃) | Weak |

| ~1600, ~1500 | C=C and C=N ring stretching | Strong |

| ~1280 | C-O stretch (phenolic) | Strong |

| ~830 | C-H out-of-plane bend | Strong |

C. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. For this compound, the electron ionization (EI) spectrum would be expected to show a prominent molecular ion peak.

-

Expected [M]⁺: m/z = 159.07

References

-

Wikipedia. Skraup reaction. Available from: [Link]

-

MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available from: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

-

Organic Syntheses. 6-methoxy-8-nitroquinoline. Available from: [Link]

-

PMC. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Available from: [Link]

-

ResearchGate. The Skraup Synthesis of Quinolines. Available from: [Link]

-

ResearchGate. 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Available from: [Link]

-

ACS Publications. THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Available from: [Link]

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

-

ChemSynthesis. 2-methyl-8-quinolinol - 826-81-3, C10H9NO, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

-

PubChem. 6-Methylquinoline | C10H9N | CID 7059. Available from: [Link]

-

NIST. Quinoline, 6-methyl-. Available from: [Link]

-

PubChem. 8-Methylquinoline | C10H9N | CID 11910. Available from: [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. Available from: [Link]

-

PubChem. 2-Methyl-8-hydroxyquinoline | C10H9NO | CID 13224. Available from: [Link]

-

OMICS International. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

- Google Patents. US5700942A - Process for preparing quinoline bases.

-

Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available from: [Link]

-

NIST. 8-Quinolinol, 2-methyl-. Available from: [Link]

-

MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available from: [Link]

-

NIST. 8-Quinolinol, 2-methyl-. Available from: [Link]

-

OUCI. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Available from: [Link]

-

Doc Brown's Chemistry. INFRARED SPECTROSCOPY INDEX. Available from: [Link]

-

PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

-

NIST. Quinoline, 6-methoxy-8-nitro-. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry [ouci.dntb.gov.ua]

- 6. iipseries.org [iipseries.org]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 13. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]

- 14. 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum [chemicalbook.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Physicochemical Properties of Methyl-Substituted Quinolines for Drug Discovery

Introduction: The Quinoline Scaffold and the Subtle Influence of Methyl Substitution

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. Among the simplest, yet most impactful modifications is the introduction of a methyl group. The seemingly minor addition of a -CH₃ group can profoundly alter a compound's solubility, basicity, and interactions with biological targets.

This technical guide provides an in-depth exploration of the physicochemical properties of key methyl-substituted quinolin-8-ol isomers, with a primary focus on 2-Methylquinolin-8-ol, and comparative insights into 6-Methylquinoline and 8-Methylquinoline. This analysis is tailored for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a causal understanding of how the position of a single methyl group can modulate molecular properties to guide rational drug design.

Core Physicochemical Properties: A Comparative Analysis

The location of the methyl group on the quinoline ring system significantly influences its electronic distribution and steric profile, leading to distinct physicochemical characteristics. A comprehensive understanding of these properties is paramount for predicting a molecule's behavior in a biological environment.

| Property | 2-Methylquinolin-8-ol | 6-Methylquinoline | 8-Methylquinoline |

| Molecular Formula | C₁₀H₉NO | C₁₀H₉N | C₁₀H₉N |

| Molecular Weight | 159.18 g/mol [4] | 143.19 g/mol [5] | 143.19 g/mol |

| CAS Number | 826-81-3[4] | 91-62-3[5] | 611-32-5 |

| Melting Point | 71-73 °C[3] | -22 °C[5] | Liquid at room temp. |

| Boiling Point | 267 °C[3] | 256-260 °C[5] | ~247 °C |

| pKa (Strongest Basic) | ~5.2 (estimated) | 4.68[6] | 5.03 (predicted)[7] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | Not miscible or difficult to mix with water. Soluble in alcohol and oils.[5] | Soluble in organic solvents. |

| Appearance | White to light yellow crystalline solid. | Clear pale yellow liquid or oil.[8] | Yellow liquid or oil. |

Expert Insights on Structure-Property Relationships:

The observed differences in the physicochemical properties of these isomers can be rationalized by considering the electronic and steric effects of the methyl group at each position.

-

Basicity (pKa): The pKa of the quinoline nitrogen is a critical parameter influencing its ionization state at physiological pH, which affects its solubility, membrane permeability, and interaction with acidic residues in protein binding sites. The methyl group is weakly electron-donating through an inductive effect.

-

In 6-Methylquinoline , the methyl group is on the benzo-ring, and its electron-donating effect is transmitted through the aromatic system to the nitrogen, slightly increasing its basicity compared to unsubstituted quinoline (pKa ~4.9). The predicted pKa of 4.68 suggests a complex interplay of electronic effects.[6][9]

-

For 8-Methylquinoline , the proximity of the methyl group to the nitrogen atom can introduce steric hindrance to the solvation of the protonated nitrogen, potentially decreasing its basicity. However, electronic effects still play a role.

-

In 2-Methylquinolin-8-ol , the presence of the hydroxyl group at the 8-position significantly influences the electronic properties of the entire molecule, including the basicity of the nitrogen.

-

-

Melting Point and Solubility: The significant difference in melting points between the solid 2-Methylquinolin-8-ol and the liquid 6- and 8-Methylquinolines highlights the impact of intermolecular forces. The hydroxyl group in 2-Methylquinolin-8-ol allows for hydrogen bonding, leading to a more ordered crystalline structure and a higher melting point. The methyl group's position can also affect molecular packing in the solid state. The limited aqueous solubility of these compounds is a common feature of the quinoline scaffold, and the lipophilic methyl group further contributes to this.[5]

Spectroscopic Characterization: Unveiling the Molecular Fingerprints

Spectroscopic techniques provide invaluable information for the structural elucidation and purity assessment of synthesized compounds. A comparative analysis of the spectra of these isomers reveals subtle yet distinct differences arising from the varied substitution patterns.

UV-Vis Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

-

2-Methylquinolin-8-ol: The spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the quinoline ring will appear in the 1500-1600 cm⁻¹ region.

-

6-Methylquinoline and 8-Methylquinoline: The spectra for these compounds will lack the broad O-H stretch but will show characteristic C-H stretching vibrations for both the aromatic and methyl C-H bonds (around 2850-2960 cm⁻¹). The aromatic C=C and C=N stretching vibrations will be present in a similar region to the 2-methyl-8-ol isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule. The chemical shifts of the protons on the quinoline ring are particularly sensitive to the position of the methyl group.

-

¹H NMR: The methyl protons will typically appear as a singlet in the upfield region (around 2.5 ppm). The aromatic protons will exhibit complex splitting patterns in the downfield region (7.0-9.0 ppm). The position of the methyl group will influence the chemical shifts of the adjacent and peri-protons due to its electronic and anisotropic effects.

-

¹³C NMR: The carbon signals for the quinoline ring will appear in the aromatic region (120-150 ppm), with the carbon attached to the nitrogen being more downfield. The methyl carbon will have a characteristic upfield signal (around 20-25 ppm).

Synthesis of Methyl-Substituted Quinolines: Key Methodologies

The synthesis of quinoline derivatives is a well-established field of organic chemistry, with several named reactions providing versatile routes to this important scaffold. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

The Skraup Synthesis

The Skraup synthesis is a classic and robust method for the preparation of quinolines, particularly those with substitution on the benzene ring.[7][11][12]

Reaction Principle: The reaction involves the condensation of an aniline with glycerol, sulfuric acid, and an oxidizing agent (typically nitrobenzene). The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring.

Application to 6-Methylquinoline: The Skraup synthesis is well-suited for the preparation of 6-Methylquinoline starting from p-toluidine.

Caption: Skraup synthesis of 6-Methylquinoline.

Detailed Experimental Protocol for Skraup Synthesis of 6-Methylquinoline (Adapted from Organic Syntheses Procedure): [13]

-

Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of p-toluidine and glycerol.

-

Addition of Oxidant: Slowly add nitrobenzene to the mixture while stirring. The addition of ferrous sulfate can help to moderate the exothermic reaction.

-

Heating: Gently heat the mixture. Once the reaction begins, the exothermic nature will often sustain boiling. After the initial vigorous reaction subsides, continue to heat the mixture under reflux for several hours.

-

Work-up: After cooling, dilute the reaction mixture with water and steam distill to isolate the crude 6-Methylquinoline.

-

Purification: The crude product can be further purified by fractional distillation under reduced pressure.

The Friedländer Synthesis

The Friedländer synthesis is a versatile method for preparing quinolines with substituents on the pyridine ring.[1][11][14][15]

Reaction Principle: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or aldehyde) in the presence of an acid or base catalyst.

Application to 2-Methylquinolin-8-ol: 2-Methylquinolin-8-ol can be synthesized via a Friedländer condensation between 2-amino-3-hydroxybenzaldehyde and acetone.

Caption: Friedländer synthesis of 2-Methylquinolin-8-ol.

Detailed Experimental Protocol for Friedländer Synthesis of 2-Methylquinolin-8-ol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-hydroxybenzaldehyde in a suitable solvent such as ethanol.

-

Addition of Reagents: Add an excess of acetone and a catalytic amount of a base (e.g., sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

-

Heating: Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and neutralize it if necessary. The product may precipitate upon cooling or after the addition of water.

-

Purification: Collect the solid product by filtration and recrystallize it from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 2-Methylquinolin-8-ol.

Applications in Drug Discovery and Beyond

The unique physicochemical properties of methyl-substituted quinolines make them valuable scaffolds and intermediates in the development of new therapeutic agents and other functional materials.

-

Anticancer Agents: The quinoline scaffold is a "privileged structure" in oncology.[16][17][18][19] Derivatives of 6-methylquinoline have been investigated for their potential as anticancer agents, with studies exploring their structure-activity relationships.[20] The lipophilicity, which can be modulated by the methyl group, is often correlated with cytotoxic effects.[20]

-

Antimicrobial and Antifungal Agents: Many quinoline derivatives exhibit potent antibacterial and antifungal properties.[1] 2-Methyl-8-quinolinol, in particular, has been noted for its fungicidal properties.[3]

-

Chemical Intermediates and Ligands: These compounds serve as versatile building blocks in organic synthesis. For example, 2-Chloro-6-methylquinoline-3-carbaldehyde is a key intermediate in the synthesis of various biologically active molecules.[17] The nitrogen atom of the quinoline ring and, in the case of 2-Methylquinolin-8-ol, the hydroxyl oxygen, can act as coordination sites for metal ions, making them useful as ligands in coordination chemistry.[3]

Conclusion

The position of a methyl group on the quinoline ring is a critical determinant of its physicochemical properties. This in-depth guide has provided a comparative analysis of 2-Methylquinolin-8-ol, 6-Methylquinoline, and 8-Methylquinoline, highlighting the influence of methyl substitution on key parameters such as basicity, solubility, and spectroscopic characteristics. A thorough understanding of these structure-property relationships, coupled with robust synthetic methodologies, empowers researchers to rationally design and synthesize novel quinoline-based compounds with tailored properties for a wide range of applications in drug discovery and materials science. The self-validating nature of the described experimental protocols, grounded in established chemical principles, provides a reliable framework for the synthesis and characterization of these important heterocyclic compounds.

References

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022-06-20). Retrieved from [Link]

-

Showing metabocard for 6-Methylquinoline (HMDB0033115) - Human Metabolome Database. (2012-09-11). Retrieved from [Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025-08-06). Retrieved from [Link]

-

Quantitative Structure Activity Relationship Studies of 4-Methyl-2-(p-Substitutedphenyl) Quinoline Derivatives as Potential Anti - ijaems. Retrieved from [Link]

-

The Role of Quinoline Derivatives in Modern Drug Discovery. Retrieved from [Link]

- US9493419B2 - Quinoline derivatives as anti-cancer agents - Google Patents.

-

Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed. Retrieved from [Link]

-

Review of Quinoline Derivatives - Jetir.Org. Retrieved from [Link]

-

Quantitative Structure Activity Relationship Studies of 4-Methyl-2-(p-Substitutedphenyl) Quinoline Derivatives as Potential Antifungal Agents - ResearchGate. (2024-08-24). Retrieved from [Link]

-

Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. Retrieved from [Link]

-

A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug - ResearchGate. Retrieved from [Link]

- WO2004007461A1 - 8-hydroxy quinoline derivatives - Google Patents.

-

2-Methyl-8-hydroxyquinoline | C10H9NO | CID 13224 - PubChem. Retrieved from [Link]

-

The Physical and Chemical Properties of Quinoline - ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives - Impactfactor. Retrieved from [Link]

- WO2016162706A1 - Enantiomers of 8-hydroxy quinoline derivatives and the synthesis thereof - Google Patents.

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Retrieved from [Link]

-

(a) Correlation between the quinoline nitrogen pKa (pKa1) and the... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

-

Preparation and Properties of Quinoline. Retrieved from [Link]

-

The Friedländer Synthesis of Quinolines - Organic Reactions. Retrieved from [Link]

-

The Friedländer Synthesis of Quinolines - Semantic Scholar. (2005-07-15). Retrieved from [Link]

-

Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2022-10-20). Retrieved from [Link]

-

The Skraup Synthesis of Quinolines - ResearchGate. Retrieved from [Link]

-

The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. Retrieved from [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH. (2019-08-13). Retrieved from [Link]

-

Friedlaender Synthesis - Organic Chemistry Portal. Retrieved from [Link]

-

6-Methylquinoline | C10H9N | CID 7059 - PubChem. Retrieved from [Link]

-

The spectroscopy and photochemistry of quinioline structural isomers: (E)- and (Z)-phenylvinylnitrile - PubMed. (2015-08-21). Retrieved from [Link]

-

Quinoline - mVOC 4.0. Retrieved from [Link]

-

Correction: Substituent effects on the basicity (pK a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - ResearchGate. (2017-09-15). Retrieved from [Link]

- CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents.

-

UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

-

MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES - European Patent Office - EP 3440070 B1. (2024-10-30). Retrieved from [Link]

-

UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. Retrieved from [Link]

Sources

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. jetir.org [jetir.org]

- 3. chemrj.org [chemrj.org]

- 4. jddtonline.info [jddtonline.info]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. iipseries.org [iipseries.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. organicreactions.org [organicreactions.org]

- 15. Friedlaender Synthesis [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. neuroquantology.com [neuroquantology.com]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Blueprint of 6-Methylquinolin-8-ol: A Technical Guide for Researchers

Introduction: The Significance of 6-Methylquinolin-8-ol in Drug Discovery

This compound, a derivative of the versatile 8-hydroxyquinoline scaffold, represents a molecule of significant interest to the medicinal chemistry and drug development communities. The quinoline ring system is a common motif in a wide array of biologically active compounds, and the specific substitution pattern of this compound imparts unique physicochemical properties that are crucial for its potential therapeutic applications.[1] The strategic placement of a methyl group at the 6-position and a hydroxyl group at the 8-position can profoundly influence the molecule's ability to chelate metal ions, a mechanism often implicated in the biological activity of 8-hydroxyquinoline derivatives.[2]

A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and the elucidation of its structure-activity relationships. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. As a self-validating system, this guide not only presents the spectral data but also delves into the underlying principles and experimental considerations, offering researchers a robust framework for their own investigations.

Molecular Structure and Spectroscopic Correlation

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of this compound and the logical correlations between its structure and the expected spectral features.

Caption: A generalized workflow for acquiring NMR spectra.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required compared to the ¹H spectrum to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectra, and performing baseline correction.

Infrared (IR) Spectroscopy: Probing Functional Groups and Molecular Vibrations

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3400 - 3200 | O-H stretch (hydrogen-bonded) | Broad, Medium |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2950 - 2850 | Aliphatic C-H stretch (-CH₃) | Medium |

| 1600 - 1450 | Aromatic C=C and C=N stretch | Strong |

| 1250 - 1150 | C-O stretch (phenol) | Strong |

| 850 - 750 | Aromatic C-H out-of-plane bend | Strong |

Interpretation of the IR Spectrum:

-

O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is a characteristic feature of a hydrogen-bonded hydroxyl group. [3]* C-H Stretches: Absorptions in the 3100-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the aromatic quinoline ring, while the peaks in the 2950-2850 cm⁻¹ range are due to the C-H stretches of the methyl group. [3]* Aromatic Ring Vibrations: Strong absorptions between 1600 and 1450 cm⁻¹ are indicative of the C=C and C=N stretching vibrations within the quinoline ring system. [4]* C-O Stretch: A strong band around 1250-1150 cm⁻¹ is expected for the C-O stretching vibration of the phenolic hydroxyl group.

-

Out-of-Plane Bending: The pattern of strong bands in the 850-750 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Experimental Protocol: IR Spectroscopic Analysis (Thin Solid Film Method)

Caption: Workflow for obtaining an IR spectrum of a solid sample.

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as dichloromethane or acetone.

-

Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Cleaning: After analysis, clean the salt plate with a suitable solvent and return it to a desiccator.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules containing conjugated π-systems, such as this compound, typically exhibit strong absorption in the UV-Vis region.

Predicted UV-Vis Absorption for this compound

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to show two main absorption bands.

| Transition Type | Predicted λmax (nm) |

| π → π | ~250 - 280 |

| n → π | ~300 - 340 |

Interpretation of the UV-Vis Spectrum:

-

π → π Transitions:* The quinoline ring system contains an extended network of conjugated π-electrons. The absorption band at shorter wavelengths corresponds to the high-energy π → π* electronic transitions within this system.

-

n → π Transitions:* The presence of the nitrogen atom with its non-bonding (n) electrons allows for lower-energy n → π* transitions, which are observed as a weaker absorption band at longer wavelengths. The hydroxyl and methyl substituents can cause a slight shift in the position of these absorption maxima (a bathochromic or hypsochromic shift) compared to unsubstituted 8-hydroxyquinoline. [5]

Experimental Protocol: UV-Vis Spectroscopic Analysis

Caption: A standard procedure for UV-Vis spectroscopic analysis.

-

Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) of a precisely known concentration.

-

Spectrophotometer Calibration: Fill a cuvette with the pure solvent to be used as a blank and calibrate the spectrophotometer to zero absorbance.

-

Absorbance Measurement: Fill a clean cuvette with the sample solution and record the absorbance spectrum over the desired wavelength range (typically 200-800 nm).

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

Conclusion: An Integrated Spectroscopic Approach

The combination of NMR, IR, and UV-Vis spectroscopy provides a powerful and comprehensive toolkit for the characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. By integrating the data from these methods, researchers can confidently confirm the identity, purity, and structure of this important molecule, thereby accelerating its journey through the drug discovery and development pipeline. This guide serves as a foundational reference, empowering scientists with the knowledge to effectively utilize these spectroscopic techniques in their pursuit of novel therapeutics.

References

-

Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. (2016). PMC. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Examples of some 5-substituted 8-hydroxyquinoline derivatives. ResearchGate. [Link]

-

Quinoline, 6-methyl-. NIST WebBook. [Link]

-

Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. SCIRP. [Link]

-

Aromaticity of substituted 8-hydroxyquinolines in their free or bidentate states in tricarbonyl rhenium(I) complexes. RSC Publishing. [Link]

-

6-Methylquinoline. PubChem. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. ResearchGate. [Link]

-

UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in... ResearchGate. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

-

Synthesis of methyl-8-hydroxyquinoline aldehydes. PubMed. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

-

interpreting C-13 NMR spectra. Chemguide. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

6-Methylquinoline. SpectraBase. [Link]

-

UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. ResearchGate. [Link]

-

8-Methylquinoline. PubChem. [Link]

-

Quinoline, 6-methoxy-8-nitro-. NIST WebBook. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

-

database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. Doc Brown's Chemistry. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

8-Quinolinol, 2-methyl-. NIST WebBook. [Link]

-

UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. [Link]

-

2-Methyl-8-hydroxyquinoline. PubChem. [Link]

Sources

The Ascendant Therapeutic Potential of 6-Methylquinolin-8-ol and Its Analogs: A Technical Guide for Drug Development

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1] Within this privileged structural class, 8-hydroxyquinolines (8-HQs) have garnered significant attention due to their potent metal-chelating properties, which are intrinsically linked to their diverse biological effects, including antimicrobial, anticancer, and neuroprotective activities.[2][3] This in-depth technical guide focuses on a specific, yet burgeoning, subclass: 6-Methylquinolin-8-ol and its analogs. We will navigate the synthetic landscapes, dissect the nuanced structure-activity relationships, and illuminate the mechanisms of action that underpin their therapeutic promise. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable insights to propel the exploration of this promising chemical space.

The Quinoline Scaffold: A Privileged Foundation in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile heterocyclic scaffold that forms the core of numerous approved drugs and clinical candidates.[1] Its rigid, planar structure provides an ideal framework for the strategic placement of functional groups, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. The 8-hydroxyquinoline moiety is particularly noteworthy for its ability to form stable complexes with various metal ions, a characteristic that is central to its biological activity.[2] This chelation capacity can disrupt essential metal-dependent enzymatic processes in pathogens and cancer cells, or modulate metal homeostasis in the context of neurodegenerative diseases.[1][2]

Synthetic Strategies for this compound and Its Analogs

The synthesis of this compound and its derivatives can be achieved through several established methodologies, offering flexibility in accessing a diverse range of analogs.

Classical Quinoline Syntheses

Traditional methods such as the Skraup and Friedländer syntheses provide reliable routes to the core quinoline scaffold.[4] The Skraup synthesis, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, can be adapted to use 4-methyl-2-aminophenol as a starting material to yield this compound. The Friedländer synthesis, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, also offers a viable pathway.

Modern Synthetic Approaches: The Mannich and Suzuki Reactions

More contemporary methods, such as the Mannich and Suzuki reactions, allow for the introduction of diverse substituents onto the this compound core, facilitating the exploration of structure-activity relationships.

The Mannich reaction is a powerful tool for the aminoalkylation of acidic protons. In the context of 8-hydroxyquinolines, the C7 position is susceptible to electrophilic substitution, allowing for the introduction of various aminomethyl groups.[5] This reaction typically involves the treatment of the 8-hydroxyquinoline with formaldehyde and a primary or secondary amine.[5]

Caption: General workflow for the Mannich reaction on this compound.

The Suzuki cross-coupling reaction is another invaluable tool for the functionalization of the quinoline nucleus, particularly for the introduction of aryl or heteroaryl moieties. This reaction involves the coupling of a halo-quinoline with a boronic acid or ester in the presence of a palladium catalyst and a base.

Caption: Suzuki cross-coupling for the arylation of this compound.

Biological Activities and Therapeutic Potential

Analogs of this compound have demonstrated promising biological activities across several therapeutic areas.

Antimicrobial Activity

The 8-hydroxyquinoline scaffold is a well-established pharmacophore for antimicrobial agents.[6] The antibacterial and antifungal activity of these compounds is often attributed to their ability to chelate essential metal ions, thereby disrupting microbial metabolism.[6] For instance, 5,7-dichloro-8-hydroxy-2-methylquinoline has shown high inhibitory potential against Mycobacterium tuberculosis and Staphylococcus aureus.[7] This highlights the potential of substituted methylquinolin-8-ol derivatives as a promising class of antimicrobial agents.

| Compound/Analog | Target Organism | Activity (MIC/IC50) | Reference |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | MIC: 0.1 µM | [7] |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | S. aureus (MSSA) | MIC: 2.2 µM | [7] |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | S. aureus (MRSA) | MIC: 1.1 µM | [7] |

| 8-Hydroxyquinoline | S. aureus | MIC: 27.58 µM | [6] |

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds advancing to clinical trials.[8] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[9] A series of quinoline hydrazone analogs prepared from 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines exhibited significant anti-proliferative activity against a panel of 60 human cancer cell lines.[10] The most potent compound in this series demonstrated GI50 values ranging from 0.33 to 4.87 µM.[10] The anticancer effects of 8-hydroxyquinoline derivatives are also linked to their metal chelation properties, which can induce oxidative stress and trigger apoptotic pathways in cancer cells.[11]

Caption: Potential anticancer mechanisms of this compound analogs.

Neuroprotective Effects

Emerging evidence suggests that quinoline derivatives possess neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[12][13] The neuroprotective effects of these compounds are often attributed to their antioxidant and anti-inflammatory activities, as well as their ability to modulate metal homeostasis in the brain.[12] A study on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline demonstrated its neuroprotective effect in a rat model of cerebral ischemia/reperfusion by inhibiting oxidative stress, inflammation, and apoptosis.[14] This suggests that the core quinoline structure, with appropriate substitutions, can be a valuable starting point for the development of novel neuroprotective agents.

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the quinoline ring. While a comprehensive SAR study specifically focused on 6-methyl derivatives is not yet available, valuable insights can be gleaned from the broader class of 8-hydroxyquinolines.

-

Position 6: The presence of a methyl group at this position can influence the lipophilicity and metabolic stability of the molecule.

-

Positions 5 and 7: Halogenation at these positions, particularly with chlorine or bromine, has been shown to enhance antimicrobial and anticancer activity.[7]

-

Position 2: Substitution at the C2 position can significantly impact biological activity. For example, the introduction of arylvinyl groups has been explored for antimalarial agents.[15]

-

The 8-OH group: The hydroxyl group at position 8 is crucial for the metal-chelating ability of these compounds and is often essential for their biological activity.[7]

Sources

- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction | MDPI [mdpi.com]

- 6. scialert.net [scialert.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cris.bgu.ac.il [cris.bgu.ac.il]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 6-Methylquinolin-8-ol (CAS: 20984-33-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Methylquinolin-8-ol, a substituted quinoline derivative of interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is not extensively available in peer-reviewed literature, this document synthesizes foundational knowledge of the 8-hydroxyquinoline scaffold with available data to offer a robust resource for researchers.

Core Identification and Chemical Properties

This compound is a heterocyclic aromatic organic compound. The core structure is a quinoline ring, which is a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring. In this specific isomer, a methyl group is attached at the 6-position and a hydroxyl group is at the 8-position.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 20984-33-2 | [1] |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.19 g/mol | [2] |

| Melting Point | 95 °C | [2] |

| Boiling Point | 328.1 ± 22.0 °C | [2] |

Proposed Synthesis of this compound

Proposed Reaction Scheme

The proposed synthesis involves the reaction of 2-amino-5-methylphenol with glycerol in the presence of an oxidizing agent (such as nitrobenzene or arsenic pentoxide) and sulfuric acid. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, dehydration, and finally oxidation to the aromatic quinoline.[3]

Detailed Experimental Protocol (Proposed)

Materials and Reagents:

-

2-amino-5-methylphenol

-

Anhydrous glycerol

-

Nitrobenzene (or a suitable alternative oxidizing agent)

-

Concentrated sulfuric acid (98%)

-

Ferrous sulfate (optional, as a reaction moderator)

-

Sodium hydroxide solution (for neutralization)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add concentrated sulfuric acid to glycerol while stirring and cooling in an ice bath.

-

Addition of Reactants: To the cooled mixture, slowly add 2-amino-5-methylphenol. Then, add nitrobenzene and a small amount of ferrous sulfate.

-

Heating: Heat the mixture gently. The reaction is exothermic and will likely begin to boil. Remove the external heating and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.

-

Reaction Completion: Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a large beaker containing ice water. Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 7.5-8. This should be done with external cooling. This compound is expected to precipitate as a solid.

-

Purification: The crude product can be collected by vacuum filtration. Further purification can be achieved by recrystallization from ethanol or by steam distillation.[3]

Experimental Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

| Spectroscopic Technique | Predicted Salient Features |

| ¹H NMR | - Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring are expected to be the most downfield. - Methyl Protons: A singlet at approximately δ 2.5 ppm. - Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). - Methyl Carbon: A signal at approximately δ 20-25 ppm. |

| IR Spectroscopy | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. - C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹. - C=C and C=N Stretch (Aromatic): Multiple sharp absorption bands in the 1400-1600 cm⁻¹ region. - C-O Stretch: An absorption in the 1200-1300 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z = 159. |

Applications in Research and Drug Development

The 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[8][9] While specific studies on this compound are limited, its applications can be inferred from the broader class of 8-hydroxyquinolines.

Metal Chelation and Biological Activity

A key feature of 8-hydroxyquinolines is their ability to chelate metal ions.[10][11][12][13][14] This property is central to many of their biological effects, including antimicrobial, anticancer, and neuroprotective activities.[8][10] The nitrogen of the pyridine ring and the oxygen of the hydroxyl group form a stable five-membered ring with a metal ion.

Caption: Metal chelation by the 8-hydroxyquinoline scaffold.

Potential as an Antimicrobial Agent

8-Hydroxyquinoline and its derivatives have a long history of use as antimicrobial agents.[15] Their mechanism of action is often linked to their ability to chelate essential metal ions, disrupting microbial metabolism. The lipophilicity of the molecule, which can be influenced by substituents like the methyl group, is also a critical factor in its antimicrobial activity.

Exemplary Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This is a generalized protocol for assessing the antibacterial activity of a compound like this compound.

-

Preparation of Bacterial Inoculum: A culture of the test bacterium (e.g., Staphylococcus aureus) is grown to the mid-logarithmic phase and diluted to a standard concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

-

Serial Dilution of the Test Compound: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared and serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37 °C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Potential in Anticancer Drug Development

The anticancer properties of 8-hydroxyquinoline derivatives are also often attributed to their metal-chelating abilities.[10] They can disrupt the homeostasis of essential metal ions in cancer cells, leading to the generation of reactive oxygen species (ROS) and the induction of apoptosis. The specific substitution pattern on the quinoline ring can significantly influence the compound's potency and selectivity.

Conclusion

This compound represents a promising, yet underexplored, derivative of the pharmacologically significant 8-hydroxyquinoline scaffold. While a detailed body of literature on this specific isomer is yet to be established, its structural features suggest potential as a metal-chelating agent with applications in antimicrobial and anticancer research. The proposed synthesis and predicted spectral data in this guide provide a foundational framework for researchers to begin their investigations into the properties and applications of this compound. Further experimental validation is necessary to fully elucidate the chemical and biological profile of this compound.

References

Sources

- 1. This compound | 20984-33-2 [sigmaaldrich.com]

- 2. 6-甲基喹啉-8-醇 - CAS:20984-33-2 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 6. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry [ouci.dntb.gov.ua]

- 10. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. dovepress.com [dovepress.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. scispace.com [scispace.com]

A Theoretical Treatise on the Electronic Structure of 6-Methylquinolin-8-ol: A Guide for Researchers

Introduction: The Significance of 6-Methylquinolin-8-ol in Medicinal Chemistry

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. Among these, 8-hydroxyquinolines are particularly noteworthy for their potent metal-chelating abilities, a characteristic that is often linked to their biological efficacy. The introduction of a methyl group at the 6-position, yielding this compound, can significantly modulate the electronic properties and, consequently, the biological activity of the parent 8-hydroxyquinoline molecule.

A thorough understanding of the electronic structure of this compound is paramount for elucidating its mechanism of action, predicting its reactivity, and designing more potent and selective therapeutic agents. Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide a powerful and cost-effective avenue to probe the intricate electronic landscape of this molecule. This in-depth technical guide provides a comprehensive overview of the theoretical methodologies used to study the electronic structure of this compound, offering insights for researchers, scientists, and professionals in the field of drug development.

Pillar 1: Theoretical and Computational Methodologies

The investigation of the electronic structure of this compound relies on a robust computational workflow. The choice of theoretical methods and basis sets is critical for obtaining accurate and reliable results.

Geometry Optimization: The Foundation of Electronic Structure Calculations

Prior to any electronic property analysis, the molecular geometry of this compound must be optimized to its lowest energy conformation. This is typically achieved using Density Functional Theory (DFT), a quantum mechanical method that has proven to be a good compromise between accuracy and computational cost for medium-sized organic molecules.[1][2]

The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated functional for this purpose.[1][3][4] It combines the strengths of both Hartree-Fock theory and DFT. For the basis set, a Pople-style basis set such as 6-311++G(d,p) is often employed.[1][3] The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing non-covalent interactions and the behavior of electrons far from the nucleus. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in describing the shape of the electron density.

Experimental Protocol: Geometry Optimization

-

Input Structure Generation: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method Selection: Specify the DFT method (B3LYP) and basis set (6-311++G(d,p)) in the input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Optimization Keyword: Employ the "Opt" keyword to initiate the geometry optimization process.

-

Frequency Calculation: Following optimization, perform a frequency calculation ("Freq" keyword) to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Pillar 2: Probing the Electronic Landscape

Once the optimized geometry is obtained, a suite of electronic properties can be calculated to gain a deep understanding of the molecule's reactivity and potential interaction sites.

Frontier Molecular Orbitals (FMOs): HOMO and LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[5][6] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).[5] The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol and quinoline ring systems, while the LUMO will likely be distributed over the aromatic rings. The methyl group, being an electron-donating group, is expected to raise the energy of the HOMO, potentially making the molecule a better electron donor compared to the unsubstituted 8-hydroxyquinoline.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | -5.8 to -6.2 | Electron donating ability |

| ELUMO | -1.5 to -1.9 | Electron accepting ability |

| ΔE (HOMO-LUMO Gap) | 4.0 to 4.6 | Chemical reactivity and stability |

Note: These are estimated values based on typical DFT calculations for similar quinoline derivatives. Actual values will depend on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[7][8][9] It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the electrophilic and nucleophilic regions of the molecule.[4]

-

Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. In this compound, these are expected to be around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or positive charge, which are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group is a likely site of positive potential.

-

Green Regions (Neutral Potential): Represent areas with a relatively neutral electrostatic potential.

The MEP map is invaluable for predicting how this compound will interact with other molecules, including biological targets like proteins and DNA.

Pillar 3: Workflow and Visualization

A systematic computational workflow is essential for ensuring the reproducibility and validity of the theoretical studies.

Computational Workflow Diagram

The following diagram, generated using the DOT language, outlines the logical flow of a theoretical study on the electronic structure of this compound.

Caption: Computational workflow for the theoretical study of this compound.

Visualizing Molecular Orbitals and Electrostatic Potential

Visual representations are crucial for interpreting the complex data generated from quantum chemical calculations.

Diagram: HOMO and LUMO of this compound

Caption: Schematic representation of HOMO and LUMO distributions.

Note: The actual images of the HOMO and LUMO would be generated from the output of the quantum chemistry software and would show the orbital lobes superimposed on the molecular structure.

Diagram: Molecular Electrostatic Potential (MEP) Map

Caption: Illustrative MEP map of this compound.

Note: The actual MEP map would be a color-coded 3D representation of the molecule's electrostatic potential.

Conclusion: A Pathway to Rational Drug Design

The theoretical investigation of the electronic structure of this compound provides a foundational understanding of its chemical behavior. By employing robust computational methodologies such as DFT, researchers can gain invaluable insights into the molecule's reactivity, stability, and potential interaction sites. This knowledge is instrumental in the rational design of novel quinoline-based therapeutic agents with enhanced efficacy and selectivity. The protocols and analyses outlined in this guide serve as a comprehensive resource for scientists engaged in the exciting and impactful field of drug discovery.

References

- Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC - NIH. (n.d.).

- 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol as potential antiviral SARS-CoV-2 candidate. (2021-01-27).

- 3D plots of the molecular electrostatic potential map (in a.u.) of... | Download Scientific Diagram - ResearchGate. (n.d.).

- DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2024-10-20).

- Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications - AVESİS. (2024-03-15).

- Molecular electrostatic potential (MEP) maps for (a) 8-HQ, (b) DDQ,... - ResearchGate. (n.d.).

- Assessing Reactivity with LUMO and HOMO Energy Gap - WuXi Chemistry. (n.d.).

- A Revival of Molecular Surface Electrostatic Potential Statistical Quantities: Ionic Solids and Liquids - MDPI. (n.d.).

- Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline - DergiPark. (2023-09-02).

- Introduction to HOMO LUMO Interactions in Organic Chemistry - YouTube. (2024-01-25).

- The Prediction and Theoretical Study for Chemical Reactivity, Thermophysical and Biological Activity of Morpholinium Nitrate and. (n.d.).

- computational study of molecular geometry, electronic properties and reactivity parameters of deltamethrin: a dft analysis - ResearchGate. (2024-03-20).

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol as potential antiviral SARS-CoV-2 candidate: Synthesis, crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. youtube.com [youtube.com]

- 7. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Ascendancy

Abstract

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of the most significant privileged structures in the annals of medicinal chemistry.[1][2] Its journey from a crude coal tar distillate to the core of life-saving pharmaceuticals is a testament to over 190 years of chemical innovation and biological inquiry. This in-depth technical guide provides a comprehensive exploration of the discovery and history of quinoline compounds. We will traverse the classical synthetic routes that first unlocked its potential, delve into its pivotal role in the fight against malaria, and examine its diversification into a critical class of antibiotics. This guide is designed for researchers, scientists, and drug development professionals, offering not just a historical narrative but also detailed experimental protocols, comparative data, and mechanistic diagrams to inform and inspire future research.

Part 1: The Dawn of Quinoline - Isolation, Elucidation, and Foundational Syntheses

The story of quinoline begins not in a pristine laboratory, but in the complex, odorous mixture of coal tar.

1.1 Discovery and Structural Elucidation

In 1834, the German chemist Friedlieb Ferdinand Runge, while meticulously fractionating coal tar, isolated a colorless, hygroscopic liquid he named "leukol" (from the Greek for "white oil").[3][4] Independently, in 1842, French chemist Charles Gerhardt obtained a similar compound by distilling the natural alkaloid quinine with potassium hydroxide, which he named "Chinoilin" or "Chinolein."[4] Initial discrepancies in their reactive properties led to the belief that they were distinct compounds. However, it was August Wilhelm von Hofmann who later recognized that these differences were due to contaminants, confirming they were, in fact, the same molecule.[4]

The true chemical identity of this molecule remained a puzzle until 1869, when the renowned chemist August Kekulé, famous for his work on the structure of benzene, proposed the correct architecture for quinoline: a benzene ring fused to a pyridine ring.[3] This structural insight was a monumental leap, providing a definitive framework that catalyzed the quest for its laboratory synthesis.

1.2 The Classical Era of Synthesis

The late 19th century was a golden age for synthetic organic chemistry, and the challenge of constructing the quinoline core spurred the development of several elegant and enduring named reactions.[5][6] These methods, born from the era's burgeoning dye and natural product industries, remain fundamental to the field.

1.2.1 The Skraup Synthesis (1880)

Discovered by the Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for preparing the parent quinoline ring.[7] The reaction is famously vigorous, involving the acid-catalyzed condensation of an aniline with glycerol in the presence of an oxidizing agent, such as nitrobenzene.[5][7][8][9]

The causality of the Skraup synthesis is a multi-step cascade. The concentrated sulfuric acid first acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[5][9] The aniline then undergoes a conjugate (Michael) addition to the acrolein. This is followed by an acid-catalyzed cyclization and, finally, an oxidation step (driven by nitrobenzene) to aromatize the newly formed heterocyclic ring, yielding the stable quinoline product.[5][10] Ferrous sulfate is often added to moderate the highly exothermic nature of the reaction.[7]

Experimental Protocol: Skraup Synthesis of Quinoline [10]

-

Materials: Aniline, Glycerol, Concentrated Sulfuric Acid, Nitrobenzene, Ferrous sulfate heptahydrate.

-

Procedure:

-

In a large round-bottom flask equipped with a reflux condenser, cautiously mix concentrated sulfuric acid and glycerol.

-

To this mixture, slowly add aniline, followed by ferrous sulfate heptahydrate to moderate the reaction.

-

Finally, add nitrobenzene, which serves as both the oxidizing agent and a solvent.

-

Heat the mixture carefully. Once the reaction initiates (often indicated by a rapid increase in temperature), remove the heat source immediately. The reaction should proceed exothermically.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.

-

Allow the mixture to cool, then dilute with water and neutralize the excess acid carefully with sodium hydroxide.

-

Perform a steam distillation to separate the quinoline and unreacted nitrobenzene from the non-volatile residue.

-

Separate the organic layer from the distillate, wash with dilute acid to extract the quinoline as its salt, and then regenerate the free base by adding a strong base.

-

The crude quinoline can be purified by extraction followed by vacuum distillation.

-

Caption: Dual mechanistic possibilities in the Friedländer Synthesis.

Table 1: Comparison of Classical Quinoline Syntheses

| Synthesis Name | Year | Key Reactants | Catalyst/Conditions | Typical Product |

| Skraup | 1880 | Aniline, Glycerol, Oxidizing Agent | Conc. H₂SO₄, Heat | Unsubstituted Quinoline |

| Doebner-von Miller | 1881 | Aniline, α,β-Unsaturated Carbonyl | Acid (Lewis or Brønsted) | Pyridine-Ring Substituted Quinoline |

| Friedländer | 1882 | 2-Aminoaryl Ketone/Aldehyde, α-Methylene Carbonyl | Acid or Base | Polysubstituted Quinoline |

| Combes | 1888 | Aniline, β-Diketone | Acid (e.g., H₂SO₄) | 2,4-Disubstituted Quinoline |

Part 2: The Ascendancy of Quinolines in Medicine - The Antimalarial Saga